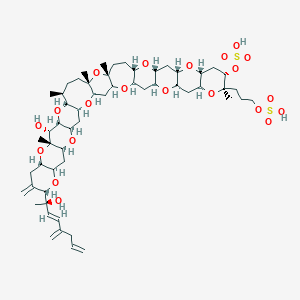

Homoyessotoxin

Description

Properties

IUPAC Name |

[(1R,3S,5R,7S,9R,11S,13R,14S,16R,18S,20R,22S,25R,27S,30S,31R,33S,34R,35R,37S,40S,42R,44S,46R,48S)-34-hydroxy-40-[(2R,3E)-2-hydroxy-5-methylideneocta-3,7-dien-2-yl]-13,25,27,30,35-pentamethyl-39-methylidene-13-(3-sulfooxypropyl)-4,8,12,17,21,26,32,36,41,45,49-undecaoxaundecacyclo[25.22.0.03,25.05,22.07,20.09,18.011,16.031,48.033,46.035,44.037,42]nonatetracontan-14-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H84O21S2/c1-10-12-29(2)13-17-52(5,58)51-31(4)21-40-39(72-51)27-47-56(9,75-40)50(57)49-43(71-47)25-42-48(73-49)30(3)14-18-54(7)45(70-42)28-44-55(8,77-54)19-15-32-33(69-44)22-35-34(66-32)23-36-37(67-35)24-41-38(68-36)26-46(76-79(62,63)64)53(6,74-41)16-11-20-65-78(59,60)61/h10,13,17,30,32-51,57-58H,1-2,4,11-12,14-16,18-28H2,3,5-9H3,(H,59,60,61)(H,62,63,64)/b17-13+/t30-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43+,44-,45+,46-,47-,48+,49+,50+,51-,52+,53+,54-,55+,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOXLHZDVJPIKK-SMEADMTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(CC3C(O2)(CCC4C(O3)CC5C(O4)CC6C(O5)CC7C(O6)CC(C(O7)(C)CCCOS(=O)(=O)O)OS(=O)(=O)O)C)OC8C1OC9C(C8)OC1CC2C(CC(=C)C(O2)C(C)(C=CC(=C)CC=C)O)OC1(C9O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@@H](C[C@H]3[C@](O2)(CC[C@H]4[C@H](O3)C[C@H]5[C@H](O4)C[C@H]6[C@H](O5)C[C@H]7[C@H](O6)C[C@@H]([C@@](O7)(C)CCCOS(=O)(=O)O)OS(=O)(=O)O)C)O[C@@H]8[C@@H]1O[C@@H]9[C@@H](C8)O[C@H]1C[C@@H]2[C@H](CC(=C)[C@H](O2)[C@@](C)(/C=C/C(=C)CC=C)O)O[C@@]1([C@@H]9O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H84O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880088 | |

| Record name | Homoyessotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1157.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196309-94-1 | |

| Record name | Homoyessotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196309-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yessotoxin, 3-de(2-(sulfooxy)ethyl)-3-(3-(sulfooxy)propyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196309941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoyessotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Origin and Biosynthesis of Homoyessotoxin

Protoceratium reticulatum as a Primary Producer

Protoceratium reticulatum is widely recognized as a primary and cosmopolitan producer of yessotoxins, including Homoyessotoxin. nih.govmdpi.com Strains of this dinoflagellate isolated from various geographical locations, including the Adriatic Sea, Japan, and the North Sea, have been shown to produce a complex profile of YTXs. nih.govnih.govnih.gov While Yessotoxin (B39289) (YTX) is often the dominant analogue, some strains of P. reticulatum have been found to produce this compound as the principal toxin. nih.govcsic.es The production of YTXs by this species can vary significantly between different strains, suggesting a strong genetic component in toxin production. nih.gov

Contributions of Lingulodinium polyedrum and Gonyaulax spinifera

Lingulodinium polyedrum (also known as Gonyaulax polyedra) and Gonyaulax spinifera are also significant producers of yessotoxins. whoi.edunih.gov Blooms of L. polyedrum in the Adriatic Sea have been associated with the presence of both Yessotoxin and this compound in phytoplankton and mussels. nih.govresearchgate.net While some studies have found YTX production in L. polyedrum to be lower than in P. reticulatum, its capacity to form dense, widespread blooms makes it a significant contributor to YTX events. ifremer.frucpress.edu

Gonyaulax spinifera is considered a potent producer of yessotoxins, with some strains reported to produce high cellular concentrations of these toxins. researchgate.netmarinespecies.org Notably, studies on G. spinifera from the Benguela Current upwelling system have shown that this compound can be the dominant analogue, accounting for a significant percentage of the total YTX content. nih.govnih.gov

Identification of Other Potential Producer Organisms

Research has suggested the existence of other potential producers of yessotoxins. For instance, Gonyaulax taylorii, a species found in Chilean waters, has been identified as a producer of YTXs. researchgate.net The close phylogenetic relationship between these YTX-producing species within the order Gonyaulacales suggests a shared evolutionary origin for the toxin's biosynthetic pathway. nih.gov

Ecological Distribution and Accumulation Dynamics of Homoyessotoxin

Global Occurrence and Geographical Variability

Homoyessotoxin is widely distributed in marine ecosystems across the globe, posing a potential threat to aquatic animals and impacting aquaculture activities researchgate.netnih.gov. Its presence is often linked to the occurrence of specific toxic dinoflagellate species.

The Adriatic Sea is a prominent region where this compound, along with other yessotoxins (YTXs), has been consistently detected in mussels since 1995 researchgate.netfao.org. For instance, in 2004, unusually high amounts of homoYTX were observed in Adriatic mussels, correlating with high densities of Gonyaulax spinifera, a dinoflagellate species now recognized as a homoYTX producer researchgate.netcsic.es. Prior to this, Protoceratium reticulatum and Lingulodinium polyedrum were primarily associated with YTX presence in the Adriatic researchgate.netfao.orgiupac.org. Mytilus galloprovincialis (Adriatic mussels) have shown the presence of this compound and 45-hydroxythis compound fao.orgfao.org.

On the Pacific Coast, specifically in New Caledonia (Southwestern Pacific), this compound has been detected in seawater, with higher levels observed during the summer months researchgate.netnih.gov. While a study on bivalves from the Galician coast (Atlantic area, Spain) found no detectable levels of this compound, it emphasized the need for monitoring due to its structural similarity to other toxic compounds . However, other studies confirm the presence of this compound in shellfish from the Atlantic coast of Spain nih.gov.

| Marine Region | Associated Organisms / Species | Notes |

|---|---|---|

| Adriatic Sea | Mytilus galloprovincialis (mussels), Gonyaulax spinifera, Protoceratium reticulatum, Lingulodinium polyedrum | Detected in mussels since 1995, high amounts linked to G. spinifera blooms in 2004. researchgate.netfao.orgcsic.esiupac.orgfao.org |

| Southwestern Pacific (New Caledonia) | Seawater, Shellfish | Detected in seawater at higher levels during summer; found in shellfish alongside other toxin groups. researchgate.netnih.gov |

| Galician Coast (Atlantic, Spain) | Bivalves (mussels, cockles, clams) | This compound not detected in a 2014-2022 study, but YTX and 45-OH YTX were prevalent. Other reports confirm its presence in Galician shellfish. nih.govmdpi.com |

| Japan | Patinopecten yessoensis (scallops), Protoceratium reticulatum | Yessotoxin (B39289) first isolated from scallops; this compound has also been reported in Japanese strains of P. reticulatum. fao.orgresearchgate.netawi.de |

This compound production is intrinsically linked to harmful algal blooms (HABs), particularly those caused by certain dinoflagellates. Key species identified as producers of yessotoxins, including this compound, are Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera csic.esnih.govmdpi.com. Gonyaulax taylorii has also been identified as a producer of YTXs, including this compound csic.es.

Blooms of these toxic algae lead to the accumulation of toxins in filter-feeding organisms, posing a threat to both marine life and human health researchgate.netmdpi.commdpi.com. While Protoceratium reticulatum typically produces YTX as the major toxin, some strains, including those from Japan and Spain, have shown this compound as the predominant toxin csic.esnih.gov. Similarly, Gonyaulax spinifera in certain regions, such as Italy and Namibia, has a toxic profile dominated by this compound csic.es. The presence of Lingulodinium polyedrum blooms in the Adriatic Sea has also been correlated with the presence of YTX and homoYTX in net haul samples csic.es. The occurrence of HABs and associated toxins is a global concern, impacting commercial fisheries, tourism, and public health management mdpi.comphosphorusplatform.eu.

Accumulation and Biotransformation in Marine Organisms

Marine organisms, particularly filter-feeding bivalves, play a crucial role in the accumulation and subsequent biotransformation of this compound.

Filter-feeding bivalve molluscs, such as mussels (Mytilus edulis, Mytilus galloprovincialis), oysters (Crassostrea gigas), scallops (Patinopecten yessoensis), and clams, actively filter large volumes of water and, in doing so, can accumulate phycotoxins like this compound from toxic microalgae mdpi.commdpi.comresearchgate.netmdpi.com. This accumulation can lead to significant concentrations of the toxin in their tissues, making them major vectors for the transfer of these compounds through the food web mdpi.comresearchgate.netmdpi.com. Even low concentrations of producing algal cells (e.g., 10^3 cells/L) can result in substantial toxin accumulation in shellfish mdpi.com. Yessotoxins, including this compound, typically accumulate in the digestive gland, particularly the hepatopancreas, though they can also be found in muscle tissue mdpi.com. The rate of toxin accumulation can vary significantly between different shellfish species and is directly related to the availability of toxic algal cells fao.org.

| Shellfish Species | Accumulation Tendency | Primary Accumulation Site | Notes |

|---|---|---|---|

| Mussels (Mytilus edulis, M. galloprovincialis) | High | Digestive gland (hepatopancreas) mdpi.com | Frequently contaminated with YTXs; often contain this compound and its derivatives. researchgate.netfao.orgresearchgate.netifremer.fr |

| Oysters (Crassostrea gigas) | Significant | Digestive gland researchgate.net | Can accumulate YTXs when exposed to toxic dinoflagellates. researchgate.net |

| Scallops (Patinopecten yessoensis) | High | Digestive organs fao.org | Yessotoxin was first isolated from Japanese scallops. fao.orgawi.de |

| Clams | Variable | Digestive glands researchgate.net | YTX concentrations up to 0.28 mg/kg reported in tissues. researchgate.net |

Shellfish are known to metabolize yessotoxins, including this compound, after ingestion awi.denih.govresearchgate.net. This biotransformation can lead to a diverse profile of YTX analogues within the shellfish tissue researchgate.netnih.govresearchgate.net. While some YTX analogues are directly produced by dinoflagellates, a significant portion of them, particularly hydroxylated and carboxylated forms, are products of metabolic transformation within bivalves researchgate.netnih.govresearchgate.net. The extent of metabolism can be considerable, with YTXs having a half-life of 20-24 days in these animals researchgate.net.

| Parent Compound | Metabolic Transformation | Key Derivatives Formed | Notes |

|---|---|---|---|

| This compound (homoYTX) | Oxidation | 45-hydroxythis compound (45-OHhomoYTX), Carboxythis compound researchgate.netnih.govresearchgate.netunesco.orgresearchgate.net | These derivatives are largely a result of metabolism in shellfish after ingestion. researchgate.netresearchgate.net |

| Yessotoxin (YTX) | Oxidation, Carboxylation | 45-hydroxyyessotoxin (B1255151) (45-OHYTX), Carboxy-YTX, 45-OHcarboxy-YTX nih.govresearchgate.netunesco.orgresearchgate.net | YTX is rapidly oxidized to 45-OHYTX, then more slowly to carboxy-YTX. nih.gov |

Metabolism of this compound and its Analogues in Bivalves

Depuration Rates and Half-Life in Shellfish Tissues

The depuration, or elimination, of yessotoxins (YTXs), including this compound (homo-YTX), from shellfish tissues is a complex process influenced by various factors such as bivalve species, water temperature, food availability, and the specific metabolic pathways of the shellfish awi.deifremer.fr. Studies on YTXs in general indicate a relatively rapid depuration in shellfish. For instance, in Norwegian blue mussels (Mytilus edulis), the half-life for total YTXs has been observed to be approximately 20–24 days awi.denih.gov. In contrast, New Zealand Greenshell™ mussels (Perna canaliculus) exhibited a longer YTX half-life, estimated at 49 days ifremer.fr.

Specific insights into this compound depuration are also available. While carboxy-YTX has been noted to depurate more slowly than YTX and 45-hydroxy-YTX in Norwegian mussels, with a half-life around three times longer than YTX (60 days) ifremer.fr, the behavior of homo-YTX can be distinct. In French Mediterranean mussels (Mytilus galloprovincialis), the concentration of homo-YTX, initially low, significantly increased during the final depuration phase, suggesting that some form of transformation or metabolism of other YTX analogs into homo-YTX might occur within the mussels ifremer.fr. The depuration rate for YTXs can remain consistent over several months if temperatures are stable, such as 13-16°C nih.gov.

Table 1: Reported Half-Lives of Yessotoxins in Shellfish

| Shellfish Species | Toxin Group | Estimated Half-Life | Reference |

| Mytilus edulis | Total YTXs | 20–24 days | awi.denih.gov |

| Perna canaliculus | YTX | 49 days | ifremer.fr |

| Mytilus galloprovincialis | Homo-YTX (increase during depuration) | Not a typical half-life, complex transformation | ifremer.fr |

Interspecific and Seasonal Variability in Toxin Profiles

The toxin profiles of yessotoxins, including this compound, exhibit significant variability across different producer organisms and geographically distinct shellfish populations, as well as seasonally.

Interspecific Variability: this compound is primarily produced by dinoflagellates such as Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera researchgate.netnih.govmdpi.comifremer.frnih.gov. The specific profile of YTX analogs, including homo-YTX, can vary considerably among strains of the same species and between different dinoflagellate species. For example, while YTX is typically the major toxin in most P. reticulatum strains, homo-YTX has been identified as the main toxin in certain Japanese and one Spanish strain of P. reticulatum mdpi.com. Cultures of Gonyaulax spinifera from the Benguela Current upwelling system showed homo-YTX as the dominant toxin, accounting for 65–79% of the total cellular YTX content canada.ca.

In shellfish, the accumulated toxin profile reflects the dinoflagellate species present in their feeding environment and their metabolic capabilities. In some regions, such as Galician bivalves, primarily YTX and 45-hydroxy-YTX were detected, with no homo-YTX found in the analyzed samples, although some local P. reticulatum strains are known to produce homo-YTX nih.gov. Conversely, other shellfish populations or species might accumulate significant amounts of homo-YTX ifremer.fr.

Generally, in temperate systems, higher concentrations of various marine toxins are often associated with warmer summer months, when dinoflagellate blooms are more prevalent nih.govmdpi.com. However, the specific timing and magnitude of peaks can vary. In the Northern Adriatic Sea, the occurrence of an unusual abundance of homo-YTX in mussels in 2004 coincided with high numbers of Gonyaulax spinifera cells, suggesting a link between producer abundance and toxin presence in shellfish nih.gov. In Sardinia, Italy, YTX detections in shellfish were noted between late March and July, although a clear seasonal trend for YTXs could not be definitively identified due to limited data nih.gov.

Potential Ecological Roles of this compound

This compound, as a lipid-soluble marine polyether toxin, is primarily understood in the context of its role in harmful algal blooms and its impact on marine organisms. Produced by certain toxic dinoflagellates, it is widely distributed in marine ecosystems and represents a threat to the survival and physiological well-being of aquatic animals researchgate.netresearchgate.net.

Its primary ecological role is likely associated with the defense mechanisms of the producer dinoflagellates against grazers or competitors mdpi.com. When accumulated by filter-feeding organisms, such as bivalves and other shellfish, through the food chain, homo-YTX can cause adverse effects researchgate.netresearchgate.nethrpub.orgmdpi.com. Research has shown that exposure to homo-YTX can lead to cellular lysis and tissue damage in mollusks, particularly in organs like the gills and digestive gland researchgate.netresearchgate.net. For instance, in the abalone Haliotis discus hannai, homo-YTX exposure resulted in increased apoptosis and oxidative stress responses in these critical tissues researchgate.netresearchgate.net.

Molecular and Cellular Mechanisms of Action of Homoyessotoxin

Cellular Targets and Signaling Pathways

The signaling pathways affected by homoyessotoxin and its analogues are complex, involving multiple cellular targets that can lead to a range of physiological responses. The primary target organ appears to be the cardiac muscle. researchgate.netnih.gov

While direct studies on this compound's effect on calcium levels are limited, research on the parent compound, YTX, provides significant insights. YTX has been shown to modulate intracellular calcium (Ca²⁺) homeostasis. It induces an influx of Ca²⁺ from the extracellular environment into the cytoplasm. mdpi.com This effect is thought to be mediated through specific calcium channels. Studies on human lymphocytes have demonstrated that YTX-induced calcium entry is sensitive to blockage by nifedipine and SKF 96365, which are known inhibitors of L-type voltage-gated and other Ca²⁺ channels. mdpi.com

Furthermore, YTX can also inhibit capacitative calcium entry, a process where the depletion of intracellular calcium stores triggers an influx of extracellular calcium. This dual effect on calcium signaling highlights a complex interaction with cellular calcium regulation mechanisms. The activation of many cellular enzymes and signaling pathways is dependent on intracellular calcium concentration, making its modulation a critical aspect of the toxin's mechanism of action.

The cyclic adenosine monophosphate (cAMP) pathway is a key target of the yessotoxin (B39289) group. Studies on YTX have demonstrated that it can decrease intracellular cAMP levels in human lymphocytes. nih.gov This reduction in cAMP is dependent on the presence of extracellular calcium. nih.gov The primary mechanism for this effect is believed to be the activation of phosphodiesterases (PDEs), enzymes responsible for the degradation of cAMP. nih.gov By activating PDEs, YTX effectively reduces the intracellular concentration of this important second messenger.

Direct evidence for the effect of this compound or YTX on the cyclic guanosine monophosphate (cGMP) pathway is less clear. However, some indirect evidence suggests a possible interaction. For instance, an inhibitor of soluble guanylyl cyclase, the enzyme that produces cGMP, was found to impair the YTX-induced increase in intracellular calcium in mussel immunocytes, hinting at a potential cross-talk between the cGMP pathway and YTX's effects on calcium signaling. researchgate.net

The activation of cyclic nucleotide phosphodiesterases (PDEs) is a proposed key mechanism of action for yessotoxins. nih.govnih.gov Resonant mirror biosensor studies have confirmed a direct interaction between YTX and several PDE families, including PDE1, PDE3, and PDE4. nih.gov This interaction leads to an activation of PDE activity, resulting in the hydrolysis of cAMP and a subsequent decrease in its intracellular levels. nih.gov

The isoform PDE4A has been identified as a particularly important mediator of YTX's effects in certain cell types. In K-562 human leukemic cells, the cytotoxic effects of YTX, including the induction of apoptosis and autophagy, are dependent on PDE4A. nih.gov This suggests that the specific interaction with PDE4A is a critical step in the signaling cascade initiated by the toxin in these cells.

Table 1: Interaction of Yessotoxin (YTX) with Phosphodiesterase Isoforms

| PDE Family | Interaction with YTX | Reference |

|---|---|---|

| PDE1 | Affinity demonstrated | nih.gov |

| PDE3 | Affinity demonstrated; inhibitor counteracted YTX effect | nih.govnih.gov |

| PDE4 | Affinity demonstrated; inhibitors did not modify YTX effect | nih.govnih.gov |

The involvement of Protein Kinase C (PKC), a family of enzymes critical in signal transduction, in the action of yessotoxins is complex and appears to be cell-type specific. Studies on YTX have shown that it can modulate the expression of PKC. nih.gov In the K-562 cell line, the modulation of conventional PKC (cPKC) and the delta isotype of novel PKC (PKCδ) by YTX was found to be dependent on the presence of PDE4A. nih.gov However, the cell death pathways activated by YTX in these cells were ultimately determined to be independent of PKC. nih.gov

A-Kinase Anchoring Proteins (AKAPs) are scaffolding proteins that compartmentalize signaling enzymes, including Protein Kinase A (PKA) and some PDEs. The AKAP complex plays a crucial role in mediating the effects of YTX. Research has shown that YTX can alter the cellular distribution and expression of the AKAP149-PKA-PDE4A complex. nih.govresearchgate.net

In fresh human lymphocytes, YTX treatment leads to an increase in cytosolic AKAP149 levels, which is associated with cell survival. nih.govresearchgate.net

Conversely, in the K-562 tumor cell line, YTX causes a decrease in cytosolic AKAP149, leading to the activation of cell death pathways. nih.gov

This dual effect suggests that the AKAP149-PKA-PDE4A signaling complex is a key determinant of the cellular outcome following exposure to yessotoxins. nih.gov The localization of this complex—whether in the plasma membrane or the nuclear domain—appears to dictate whether apoptosis or a non-apoptotic cell death pathway is activated. nih.gov

Both this compound and yessotoxin have been observed to induce ultrastructural changes in mitochondria, particularly in cardiac muscle cells. nih.gov Studies involving oral administration to mice revealed alterations such as the packaging of rounded mitochondria. nih.gov

YTX is a potent inducer of the mitochondrial permeability transition pore (PTP) opening. nih.gov The PTP is a large, non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial swelling, depolarization, and the release of pro-apoptotic factors, ultimately triggering cell death. The effect of YTX on the PTP is:

Potent: It occurs at nanomolar concentrations. nih.gov

Calcium-dependent: It requires a permissive level of Ca²⁺ that is not sufficient to open the pore on its own. nih.gov

Inhibited by Cyclosporin A: The effect is blocked by Cyclosporin A, a known inhibitor of PTP opening, confirming the direct involvement of the pore. nih.gov

This YTX-induced opening of the PTP provides a biochemical basis for the observed mitochondrial alterations and is a crucial mechanism in the toxin's induction of apoptosis. nih.govnih.gov

Table 2: Effects of Yessotoxin (YTX) on Mitochondrial Permeability Transition Pore (PTP)

| Feature | Observation | Reference |

|---|---|---|

| Potency | Effective at nanomolar concentrations | nih.gov |

| Calcium Requirement | Requires permissive levels of Ca²⁺ | nih.gov |

| Inhibition | Blocked by Cyclosporin A (CsA) | nih.gov |

| Cellular Effect | Induces mitochondrial membrane depolarization | nih.gov |

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth and proliferation. Its intracellular tyrosine kinase domain is a major target for cancer therapies. A molecular docking study has predicted that this compound can act as a modulator of the EGFR tyrosine kinase domain. The study reported a strong binding affinity for this compound to this domain, suggesting a potential interaction that could regulate the receptor's activity. Further research is needed to confirm this interaction experimentally and to understand its functional consequences.

Induction of Programmed Cell Death

This compound (hYTX), a member of the yessotoxin group of marine toxins, is implicated in the induction of programmed cell death, a crucial process for tissue homeostasis and the elimination of damaged cells. While much of the research has focused on its analogue, yessotoxin (YTX), the findings provide a foundational understanding of the potential mechanisms by which hYTX may exert its cytotoxic effects. Programmed cell death is a regulated process that can occur through various pathways, including apoptosis, autophagy, and paraptosis.

Apoptosis Induction in Diverse Cell Lines (e.g., myoblasts, neurons, cancer cells)

Yessotoxin (YTX) has been demonstrated to trigger apoptosis in a variety of cell types, suggesting that this compound may have similar capabilities. nih.govnih.gov The apoptotic pathways initiated by YTX appear to be specific to the cell line being studied. nih.gov

Myoblasts: Studies on rat (L6) and mouse (BC3H1) skeletal muscle myoblast cell lines have shown that YTX can induce apoptotic events. nih.gov Given that YTX has been reported as cardiotoxic, these cell lines are considered relevant targets for investigating its cytotoxic effects. nih.gov

Neurons: The induction of apoptosis is a known mechanism of cell death in neuronal cells following exposure to certain neurotoxins. nih.gov While direct studies on this compound's effect on neurons are limited, the broader class of neurotoxins is known to trigger these pathways. nih.gov

Cancer Cells: YTX is known to trigger apoptosis in various cancer cell lines. nih.govnih.gov For instance, it induces apoptosis in the K-562 human leukemic cell line. nih.gov Research has also focused on the effect of YTX on human hepatocellular carcinoma cells, given that apoptosis is a key target for cancer treatments. nih.gov

A hallmark of apoptosis is the activation of a family of proteases called caspases, which orchestrate the dismantling of the cell. nih.gov In myoblast cell lines, YTX exposure has been shown to activate caspase-3 and caspase-9. nih.gov The activation of caspase-3 was further confirmed by the analysis of poly(ADP-ribose)-polymerase (PARP) cleavage, a known substrate for this enzyme. nih.gov

Interestingly, while caspase activation is a clear indicator of apoptosis in these cells, DNA fragmentation, another characteristic feature of apoptosis, was not detected in L6 and BC3H1 myoblast cell lines exposed to YTX. nih.gov This suggests that oligonucleosomal DNA fragmentation may not be a universal marker for apoptosis in all cell types or under all apoptotic stimuli. nih.gov

Interactive Data Table: Caspase Activation by Yessotoxin in Myoblasts

| Cell Line | Toxin | Key Findings |

| L6 (rat myoblasts) | Yessotoxin (YTX) | Activation of caspase-3 and caspase-9 |

| BC3H1 (mouse myoblasts) | Yessotoxin (YTX) | Activation of caspase-3 and caspase-9 |

The intrinsic pathway of apoptosis is mediated by mitochondria, which release pro-apoptotic factors into the cytoplasm. nih.govabcam.cn Yessotoxin (YTX) has been shown to induce apoptosis in myoblast cell lines through the activation of this mitochondrial pathway. nih.gov

Key events in the mitochondrial pathway include the loss of mitochondrial membrane potential (ΔΨm) and the opening of the permeability transition pore (PTP), leading to mitochondrial swelling. nih.gov This is followed by the release of pro-apoptotic factors such as cytochrome c and Smac/DIABLO into the cytosol. nih.gov The release of these factors was observed in YTX-treated myoblast cells, along with the activation of caspase-9, a key initiator caspase in the mitochondrial pathway. nih.gov These findings indicate that mitochondria play an active role in the early phases of YTX-induced apoptosis in these cells. nih.gov

Autophagy Activation and its Dependence on Cellular Pathways

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It can be a survival mechanism under stress, but excessive autophagy can lead to cell death. Yessotoxin (YTX) has been shown to induce autophagy in the K-562 human leukemic cell line after 48 hours of incubation. nih.gov In BC3H1 cells, YTX treatment leads to the formation of double-membraned vesicles characteristic of autophagosomes, which contain a significant amount of ribosomes associated with the endoplasmic reticulum (ER). nih.gov The activation of autophagy in these cells was confirmed by the detection of autophagic markers LC3-II and SQSTM1/p62. nih.gov It is suggested that the autophagic activity induced by YTX may be a response to ribotoxic stress. nih.gov

Paraptosis and Caspase-Independent Cell Death Mechanisms

Paraptosis is a form of programmed cell death that is distinct from apoptosis and is characterized by extensive cytoplasmic vacuolation, and swelling of the mitochondria and endoplasmic reticulum, without the typical signs of apoptosis like chromatin condensation and DNA fragmentation. nih.govmdpi.com Yessotoxin (YTX) has been observed to induce a paraptosis-like cell death in BC3H1 myoblast cell lines. nih.govresearchgate.net This form of cell death is independent of caspases. researchgate.net

Morphological studies of YTX-treated BC3H1 cells revealed extensive cytoplasmic vacuolation, mitochondrial and ER swelling, and alterations to the cytoskeleton, with no evidence of DNA fragmentation. nih.gov Furthermore, Western blot analysis showed the activation of the mitogen-activated protein kinase (MAPK) JNK/SAPK1, a pathway implicated in paraptosis. nih.gov The ability of YTX to induce both apoptosis and paraptosis highlights its capacity to activate multiple cell death pathways. nih.govnih.gov

Effects on Gene Expression and Transcriptomic Profiles

While much of the research on the cellular effects of yessotoxins has focused on YTX, a study on This compound (hYTX) has provided specific insights into its impact on gene expression in human lung cancer cells. This research demonstrated that hYTX can modulate the expression of genes associated with the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. researchgate.net

Specifically, hYTX was found to downregulate the expression of human genes related to the mTOR pathway. researchgate.net This suggests that this compound may have antiproliferative effects. researchgate.net In the same study, hYTX was observed to significantly upregulate the expression of Proprotein convertase subtilisin/kexin type 9 (PCSK9) at a concentration of 0.5 µg L−1. researchgate.net The study also noted a dose-dependent increase in upregulated genes and a decrease in downregulated genes across all tested pathways with increasing concentrations of hYTX. researchgate.net These findings point towards potential anti-inflammatory and antiproliferative properties of this compound. researchgate.net

Interactive Data Table: Differential Gene Expression Induced by this compound (hYTX)

| Gene | Treatment | Log Fold Change | Significance |

| SMIM29 | hYTX | - | Not specified |

| PCSK9 | hYTX (0.5 µg L−1) | Upregulated | Significant (FDR 0.01) |

| SCD | hYTX | - | Not specified |

| CYP1B1 | hYTX | - | Not specified |

| PADI3 | hYTX | - | Not specified |

This data is based on a study of human lung cancer cells and indicates the potential for this compound to modulate key cellular pathways. researchgate.net

Differential Gene Regulation in Exposed Cells and Organisms

Exposure to this compound leads to significant changes in the expression of a variety of genes. Transcriptomic analyses have been instrumental in identifying specific genes that are either upregulated or downregulated in response to this toxin. These alterations in gene expression are foundational to the subsequent cellular effects observed. Studies have demonstrated that hYTX can modulate the transcription of genes involved in critical cellular processes, indicating a broad impact on cellular homeostasis.

Pathway Analysis of Affected Genes

Analysis of the genes differentially regulated by this compound reveals the perturbation of several key cellular pathways. While direct evidence for the impact of this compound on all of the following pathways is still an active area of research, transcriptomic data and studies on the closely related yessotoxin (YTX) provide insights into the potential pathways affected.

Spliceosome: While direct studies on the effect of this compound on the spliceosome are limited, transcriptomic analyses of cells exposed to various environmental toxins have shown alterations in the expression of genes encoding spliceosome components. The spliceosome is a complex machinery responsible for the precise removal of introns from pre-mRNA, and its disruption can lead to aberrant protein production.

Lysosome: Research on the related compound yessotoxin has shown that it can damage lysosomal vesicles. nih.gov Lysosomes are critical for cellular degradation and recycling processes. Damage to these organelles can lead to the accumulation of cellular waste and trigger stress responses. Furthermore, studies on BC3H1 cells treated with YTX have shown the formation of massive cytoplasmic compartments and autophagosomes, indicating an impact on the autophagy-lysosome pathway. nih.gov

Steroid Biosynthesis: The impact of this compound on the steroid biosynthesis pathway is not well-characterized. However, transcriptomic studies in organisms exposed to other marine toxins have shown differential expression of genes involved in steroidogenesis. This suggests that this compound could potentially interfere with hormonal balance by altering the expression of key enzymes in this pathway.

mTOR Pathway: The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Evidence suggests that this compound can interact with and modulate the mTOR signaling pathway. This interaction is a significant aspect of its molecular mechanism of action, influencing downstream processes such as protein synthesis and autophagy.

Regulation of Specific Genes

Detailed studies have identified several specific genes whose expression is significantly altered by this compound. The regulation of these genes provides concrete examples of the toxin's molecular impact.

| Gene | Full Name | Regulation by this compound |

| SMIM29 | Small Integral Membrane Protein 29 | Upregulated |

| PCSK9 | Proprotein Convertase Subtilisin/Kexin Type 9 | Downregulated |

| SCD | Stearoyl-CoA Desaturase | Upregulated |

| CYP1B1 | Cytochrome P450 Family 1 Subfamily B Member 1 | Upregulated |

| PADI3 | Peptidyl Arginine Deiminase 3 | Upregulated |

The downregulation of PCSK9 is of particular interest as this protein is involved in cholesterol homeostasis. The upregulation of SMIM29, SCD, CYP1B1, and PADI3 suggests a broad impact on cellular metabolism and stress responses.

Impact on Cellular Structures and Functions

This compound and the closely related yessotoxin induce noticeable changes in the physical structures and fundamental functions of cells. These alterations are direct consequences of the molecular events described previously.

Alterations of Cytoskeleton and Adhesion Molecules

The cytoskeleton, which provides structural integrity to the cell, is a target of yessotoxins. Studies have shown that yessotoxin exposure leads to the progressive depolymerization of actin microfilaments. nih.gov This disruption of the actin cytoskeleton can result in changes to cell shape and motility. In cultured cerebellar neurons, YTX caused a significant decrease in the amount of filamentous actin. researchgate.net

Cell adhesion molecules are also affected. Research on yessotoxin has demonstrated an impact on the E-cadherin-catenin system in epithelial cells. nih.gov Yessotoxin treatment was found to increase the cellular levels of E-cadherin .ECRA100 heterodimers, which are not part of the normal adhesive structures of the cell. nih.gov This suggests that the toxin can disrupt the normal cell-cell adhesion mediated by E-cadherin.

Endoplasmic Reticulum Stress Response

This compound is known to induce stress in the endoplasmic reticulum (ER), the primary site of protein and lipid synthesis. The accumulation of unfolded or misfolded proteins in the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR). This response is mediated by three main sensor proteins: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). While the specific activation of each of these arms by this compound is still under investigation, the induction of ER stress is a key feature of its cytotoxicity. In human glioma cells, YTX has been shown to induce ER-stress, leading to cell cycle arrest and inhibition of protein synthesis. mdpi.com

Comparative Toxicology of Homoyessotoxin and Its Analogues

Comparison of Lethality and Toxic Signs with Yessotoxin (B39289) and other Analogues

Studies comparing the acute toxicity of homoYTX, YTX, and 45-hydroxy-homoyessotoxin (45-OH-homoYTX) in mice have shown similar lethality profiles via intraperitoneal (i.p.) administration. For instance, homoYTX exhibited an i.p. LD50 of 444 µg/kg, while YTX had an LD50 of 512 µg/kg latoxan.comctdbase.org. Notably, 45-OH-homoyessotoxin at 750 µg/kg did not cause death latoxan.comctdbase.org. In contrast, okadaic acid (OA), a primary diarrheic toxin, demonstrated a higher i.p. lethality with an LD50 of 225 µg/kg latoxan.comctdbase.org.

The observed toxic signs also varied. Mice treated with YTX and homoYTX via i.p. administration were characterized by restlessness and jumping before death, with no significant major organ changes observed upon necropsy latoxan.comctdbase.orgfishersci.be. Conversely, OA induced signs such as motionlessness and cyanosis, along with post-mortem damage to the small intestine and liver latoxan.comctdbase.org.

Following oral administration, YTX and its derivatives, including homoYTX, generally demonstrated very low acute toxicity. Oral doses of YTX (1 and 2 mg/kg) and homoYTX (1 mg/kg) did not cause any deaths or overt signs of toxicity in acute studies latoxan.comctdbase.orgfishersci.be. This contrasts with OA, which at 2 mg/kg orally induced diarrhea, body weight loss, and resulted in deaths, accompanied by degenerative lesions in the small intestine, forestomach, and liver latoxan.comctdbase.org. Despite the lack of overt oral toxicity, some ultrastructural changes in myocardiocytes were noted for YTX and its derivatives after oral exposure latoxan.comctdbase.orgfishersci.be.

Table 1: Comparative Acute Lethality (LD50) in Mice (Intraperitoneal Administration)

| Compound | LD50 (µg/kg) | Reference |

| Homoyessotoxin (homoYTX) | 444 | latoxan.comctdbase.orgfishersci.be |

| Yessotoxin (YTX) | 512 | latoxan.comctdbase.orgfishersci.be |

| 45-OH-homoyessotoxin | >750 | latoxan.comctdbase.orgfishersci.be |

| Okadaic Acid (OA) | 225 | latoxan.comctdbase.orgfishersci.be |

Comparative toxicological studies have elucidated the relative potencies and effects of this compound (homoYTX) in relation to its analogues and other marine toxins. Research indicates that homoYTX and yessotoxin (YTX) exhibit comparable lethality when administered via intraperitoneal (i.p.) injection in mice. For instance, in acute toxicity studies, homoYTX demonstrated a median lethal dose (LD50) of 444 µg/kg, while YTX had an LD50 of 512 µg/kg via i.p. administration. researchgate.netnih.gov This suggests a similar potency for these two primary compounds in this route of exposure.

In contrast, other yessotoxin analogues, such as 45-hydroxyyessotoxin (B1255151) (45-OH-YTX) and 1-desulfoyessotoxin, generally show lower toxicity compared to YTX. nih.gov Specifically, 45-hydroxy-homoyessotoxin (45-OH-homoYTX), while a derivative of this compound, did not cause death at a dose of 750 µg/kg after i.p. administration in mice, indicating reduced lethality compared to homoYTX. researchgate.netnih.gov Carboxy-YTX has also been reported to be toxic to mice via i.p. injection. nih.gov

When compared to Okadaic Acid (OA), a major diarrhetic shellfish toxin, yessotoxins including homoYTX, are generally less toxic through both i.p. and oral routes of administration. For example, OA exhibited an i.p. LD50 of 225 µg/kg, which is notably lower (more toxic) than that of homoYTX. researchgate.netnih.gov

Symptoms observed in mice after lethal i.p. doses of homoYTX and YTX are similar, characterized by restlessness and jumping before death, with onset typically within four hours. nih.govresearchgate.netnih.gov Post-mortem examination of mice treated with homoYTX and YTX generally does not reveal significant gross organ changes, unlike OA which causes damage to the small intestine and liver. researchgate.netnih.gov However, some studies have noted ultrastructural damage to cardiac muscle cells following i.p. exposure to YTX and homoYTX. nih.govresearchgate.netnih.gov Oral administration of homoYTX (at doses up to 1 mg/kg) and YTX (at 1-2 mg/kg) in acute studies did not result in death or obvious signs of toxicity in mice, though ultrastructural myocardial alterations were still observed. researchgate.netnih.gov

Table 1: Comparative Acute Intraperitoneal Toxicity in Mice

| Toxin | LD50 (µg/kg) | Signs Observed (in mice) | Major Post-Mortem Organ Damage | Reference |

| This compound (homoYTX) | 444 | Restlessness, jumping, sudden dyspnoea | Myocardial ultrastructural changes | researchgate.netnih.gov |

| Yessotoxin (YTX) | 512 | Restlessness, jumping, sudden dyspnoea | Myocardial ultrastructural changes | researchgate.netnih.gov |

| 45-OH-homoYTX | >750 | Did not cause death at tested dose | Not reported | researchgate.netnih.gov |

| Okadaic Acid (OA) | 225 | Motionless, cyanotic | Small intestine, liver damage | researchgate.netnih.gov |

Toxicity in Co-exposure Scenarios (e.g., with nitrite)

This compound's toxicological profile can be significantly altered in the presence of co-occurring environmental contaminants, particularly nitrite (B80452). Studies involving marine organisms, such as the abalone Haliotis discus hannai, have revealed a synergistic increase in toxicity when exposed to both this compound and nitrite (NO2-N). This co-exposure leads to a notable increase in mortality rates compared to exposure to either compound individually.

The synergistic effect is primarily mediated through oxidative stress. Nitrite has been shown to exacerbate the oxidative stress induced by homoYTX, resulting in elevated levels of Reactive Oxygen Species (ROS) within the organisms. This imbalance in oxidative status triggers a cascade of cellular responses, including altered gene expression related to apoptosis (programmed cell death) and the disruption of antioxidant defense mechanisms. For example, co-exposure to homoYTX and nitrite (e.g., at 6 mg/L) has been observed to synergistically increase caspase-3 expression, a key indicator of apoptotic pathways activation. In abalone, ROS-induced oxidative stress in gill tissues is identified as a primary factor contributing to mortality under these combined exposure conditions. Even in the absence of nitrite, homoYTX alone is known to induce oxidative stress in various cell lines, including mammalian cells, leading to increased ROS levels and a reduction in the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).

Species-Specific Toxicological Responses to this compound

The toxicological responses to this compound vary considerably across different biological species, reflecting diverse physiological and metabolic pathways.

Mice (Mammalian Model):

Intraperitoneal (i.p.) Administration: In mice, homoYTX is acutely lethal when administered via the i.p. route, with an LD50 of 444 µg/kg. researchgate.netnih.gov The observed symptoms include restlessness and jumping, ultimately leading to death, often characterized by sudden dyspnoea. nih.govresearchgate.netnih.gov While gross pathological examination typically shows no major organ damage, ultrastructural studies have revealed alterations in cardiac muscle cells. nih.govresearchgate.netnih.gov

Oral Administration: In contrast to i.p. exposure, acute oral administration of homoYTX to mice (at doses up to 1 mg/kg) does not result in lethality or overt signs of toxicity. researchgate.netnih.gov However, even with oral exposure, ultrastructural changes in myocardial cells have been reported, indicating a subtle yet significant impact on cardiac tissue. researchgate.netnih.gov

Marine Bivalves (e.g., Abalone, Pacific Oyster, Mussels):

Haliotis discus hannai (Abalone): Exposure to homoYTX in abalone leads to cellular lysis and tissue damage, particularly in the gill and digestive gland. Furthermore, homoYTX induces oxidative stress in these organisms, manifested by increased levels of reactive oxygen species (ROS) and a decrease in the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

Crassostrea gigas (Pacific Oyster): Chronic exposure to even low concentrations of homoYTX has been shown to exert detrimental effects on Pacific oysters, including reduced growth rates and impaired reproductive functions.

Mussels (Mytilus edulis, Mytilus galloprovincialis): Mussels are known to accumulate yessotoxins, including homoYTX, from their diet of toxic dinoflagellates. nih.govresearchgate.net Studies suggest that YTX can affect the thymus and immune system in mussels and can induce an increase in cytoplasmic Ca2+ levels in mussel immunocytes. nih.gov

General Cellular Impacts: Beyond specific organisms, homoYTX has demonstrated a broader cellular impact, inducing oxidative stress characterized by increased reactive oxygen species (ROS) levels and reduced activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has been shown to trigger both apoptotic (e.g., through increased caspase-3 activity in K-562 cells) and non-apoptotic cell death pathways, including autophagic cell death. Additionally, homoYTX can selectively disrupt the E-cadherin-catenin system in epithelial cells and enhance the permeability of the mitochondrial membrane. nih.gov

Advanced Analytical Methodologies for Homoyessotoxin Detection and Quantification

Chromatographic Techniques

Chromatographic separation coupled with mass spectrometric detection is the cornerstone of modern analytical strategies for homoyessotoxin. These techniques offer high selectivity and sensitivity, enabling the unambiguous identification and quantification of the toxin.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the reference method for the analysis of lipophilic marine biotoxins, including this compound. food.gov.uk This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In LC-MS/MS, the precursor ion corresponding to the molecule of interest (e.g., hYTX) is selected in the first mass analyzer, fragmented, and then specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity by minimizing interferences from matrix components. food.gov.ukwaters.com LC-MS/MS methods have been validated for the determination of multiple lipophilic toxins in a single run. researchgate.net

High-resolution mass spectrometry (LC-HRMS) offers an alternative and complementary approach. nih.gov Instead of monitoring specific fragmentation transitions, LC-HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, measure the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental composition of the detected compounds, providing a high degree of confidence in their identification. semanticscholar.org LC-HRMS can be used for untargeted screening, which allows for the retrospective analysis of data for compounds that were not initially targeted, a significant advantage over the targeted approach of LC-MS/MS. nih.govsemanticscholar.org

| Technique | Principle | Primary Application for hYTX | Key Advantages |

| LC-MS/MS | Separates compounds by LC, followed by selection of a precursor ion, fragmentation, and detection of specific product ions (MRM). | Targeted quantification and confirmation. food.gov.ukresearchgate.net | High sensitivity and selectivity, robust for routine monitoring. researchgate.net |

| LC-HRMS | Separates compounds by LC, followed by high-accuracy mass measurement of ions to determine elemental composition. | Untargeted screening, identification of novel analogues, and confirmation. nih.govsemanticscholar.org | High specificity, allows retrospective data analysis. semanticscholar.org |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement over conventional high-performance liquid chromatography (HPLC). UHPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which results in higher separation efficiency, improved resolution, and significantly shorter analysis times. waters.comresearchgate.net

When coupled with tandem mass spectrometry (UHPLC-MS/MS), this technique provides a rapid and robust method for the analysis of this compound and other regulated lipophilic marine biotoxins. nih.gov The enhanced speed of analysis is a major benefit for high-throughput laboratories that process a large number of samples for regulatory monitoring. waters.com For instance, analytical run times can be reduced from over 20 minutes with conventional HPLC to as little as 5 minutes using UPLC technology, without compromising the quality of the separation or the sensitivity of detection. waters.com Methods have been developed and validated that demonstrate excellent performance characteristics, including low limits of quantification and high precision. researchgate.net

A comparative study highlighted the performance of a UHPLC-MS/MS method for lipophilic marine toxins. The method was validated, showing recovery values between 73% and 101% and a limit of quantification of 8 µg kg⁻¹. The precision, expressed as the coefficient of variation, was below 12%. researchgate.net

Capillary Electrophoresis Coupled with MS Detection

Capillary electrophoresis (CE) is a separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for analyzing charged or chargeable molecules. mdpi.com While CE-MS is particularly well-suited for the analysis of polar compounds, its application to lipophilic toxins like this compound is less common compared to LC-MS. nih.gov

However, the technique offers advantages such as high separation efficiency, short analysis times, and low consumption of solvents and samples. mdpi.com For certain classes of marine toxins, CE-MS/MS has demonstrated high selectivity between isomers and reduced matrix interference. nih.gov The development of novel background electrolytes and online preconcentration strategies can enhance the sensitivity of CE-MS methods. nih.gov Further research may expand its applicability to the routine analysis of a broader range of marine biotoxins, including the yessotoxin (B39289) group.

Sample Preparation Techniques for Complex Matrices

The analysis of this compound in shellfish and other complex biological matrices presents a significant challenge due to the presence of interfering substances like lipids and proteins. researchgate.netnih.gov Therefore, an effective sample preparation protocol is essential to extract the toxin, remove interfering components, and concentrate the analyte before instrumental analysis.

Solvent Extraction and Clean-up Procedures (e.g., SPE, LLP, DLLME, QuEChERS)

The initial step in sample preparation is typically solvent extraction . Methanol is a commonly used solvent for extracting yessotoxins from shellfish tissue, often followed by partitioning steps. researchgate.netnih.gov Acetone has also been successfully used as an extraction solvent. nih.gov The goal is to efficiently transfer the analyte from the solid sample matrix into a liquid phase.

Following extraction, a clean-up step is almost always necessary to remove co-extracted matrix components that can interfere with the analysis. nih.gov

Solid-Phase Extraction (SPE) is a widely used and effective clean-up technique. It involves passing the crude extract through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while interferences are washed away, or vice versa. The analyte is then eluted with a small volume of a different solvent. researchgate.netnih.gov For lipophilic toxins, C18 cartridges are commonly employed. researchgate.net

Liquid-Liquid Partitioning (LLP) separates compounds based on their differential solubilities in two immiscible liquid phases. For example, a hexane wash is often used to remove non-polar lipids from the more polar methanolic extract containing the toxins. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLP that uses a small amount of extraction solvent and a disperser solvent, offering rapid extraction times and high enrichment factors.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is an approach that involves an extraction and partitioning step followed by a dispersive SPE (d-SPE) clean-up. researchgate.net While extensively used for pesticide analysis, its principles have been adapted for mycotoxins and other natural toxins. researchgate.netresearchgate.net

The choice of extraction and clean-up method depends on the specific matrix and the analytical technique to be used. For instance, a study on yessotoxins in mussels found that extraction with acetone followed by dichloromethane partitions, or a methanol extraction followed by a silica cartridge clean-up, yielded high toxin recoveries of 85-90% for hYTX. nih.gov

| Technique | Description | Common Application for hYTX |

| Solvent Extraction | Use of solvents (e.g., methanol, acetone) to dissolve toxins from the sample matrix. nih.gov | Initial step to move hYTX from tissue into a liquid phase. |

| Solid-Phase Extraction (SPE) | Chromatographic clean-up using a solid sorbent to separate analytes from interferences. researchgate.net | Removal of matrix components post-extraction, often with C18 sorbents. researchgate.net |

| Liquid-Liquid Partitioning (LLP) | Separation based on solubility in two immiscible liquids (e.g., methanol/hexane). researchgate.net | Defatting of the initial extract to remove lipids. |

| QuEChERS | A streamlined method involving salting-out extraction and dispersive SPE clean-up. researchgate.net | Adapted for rapid and efficient extraction and clean-up of various toxins. researchgate.net |

Addressing Matrix Interferences

Matrix interferences, also known as matrix effects, occur when co-eluting components from the sample matrix affect the ionization efficiency of the target analyte in the mass spectrometer's ion source. arborassays.comchromatographyonline.com This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. arborassays.com Shellfish are particularly complex matrices that are prone to causing significant matrix effects. nih.gov

Several strategies are employed to mitigate matrix effects:

Effective Clean-up: As discussed previously, rigorous sample clean-up using techniques like SPE is the first line of defense to remove as many interfering compounds as possible. researchgate.netresearchgate.net

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from interfering compounds is crucial. The high resolving power of UHPLC is particularly beneficial in this regard. researchgate.net

Dilution: Simply diluting the sample extract can reduce the concentration of interfering substances to a level where they no longer significantly affect the analyte's ionization. chromatographyonline.com However, this approach may compromise the method's sensitivity if the analyte concentration is already low.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to ensure that the standards and the samples experience similar matrix effects, thereby improving the accuracy of quantification. food.gov.ukarborassays.com

Use of Internal Standards: An internal standard, ideally a stable isotope-labeled version of the analyte, can be added to all samples and standards. Since the internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction during data processing.

By implementing a combination of these strategies, analytical chemists can develop robust and reliable methods for the accurate quantification of this compound in challenging matrices.

Confirmation Criteria and Method Validation

The reliability and accuracy of analytical methods for the detection and quantification of this compound (hYTX) are paramount for research and regulatory purposes. This necessitates the use of well-defined confirmation criteria and rigorous method validation, which are critically dependent on the availability of high-quality reference materials and precise characterization techniques.

Development of Certified Reference Materials (CRMs) for this compound

Certified Reference Materials (CRMs) are indispensable for the accurate calibration of analytical instruments, the validation of analytical methods, and for ensuring the quality control of routine analyses. nih.govnih.gov The development of CRMs for this compound involves a meticulous and multi-step process to ensure their accuracy, stability, and homogeneity.

Institutions such as the National Research Council of Canada (NRC) and Cifga Laboratory S.A. have developed and supply CRMs for this compound. canada.cacifga.comcifga.com The production of these CRMs typically begins with the isolation of the target toxin from its natural source. For instance, this compound for the NRC CRM-hYTX-b was isolated from large-scale laboratory cultures of the dinoflagellate Protoceratium reticulatum. canada.ca The isolation process involves extraction followed by several stages of purification using chromatographic techniques to obtain the compound at a high purity level. canada.ca

Once the pure toxin is isolated, its structure and purity are rigorously confirmed. This is achieved through a combination of advanced analytical techniques, including ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). canada.ca For example, the accurate mass of the deprotonated this compound ion ([M-H]⁻) was measured to be m/z 1155.4869, which is in close agreement with its theoretical mass, and its characteristic MS/MS fragmentation pattern was confirmed. canada.ca

A crucial aspect of CRM development is the comprehensive assessment of its homogeneity and stability. nih.govresearchgate.netresearchgate.net Homogeneity studies are conducted to ensure that the concentration of the analyte is uniform throughout the entire batch of the reference material. nih.govresearchgate.net Stability testing, on the other hand, is performed under various conditions (e.g., different temperatures) and over extended periods to determine the shelf-life of the CRM and to establish appropriate storage and shipping conditions. nih.govresearchgate.net For instance, while some degradation of similar toxins was observed at elevated temperatures, studies have shown that materials like CRM-FDMT1, a freeze-dried mussel tissue CRM containing yessotoxins, are stable for up to a year at +18°C, with long-term storage recommended at -20°C to ensure stability over its entire lifetime. nih.gov

Finally, the CRM is certified for its concentration and the associated uncertainty is determined following international guidelines, such as those from the International Organization for Standardization (ISO). nih.govromerlabs.com This certification process provides a metrologically traceable value that can be confidently used by other laboratories for calibration and quality control.

The table below provides an example of a commercially available this compound CRM.

| Product Code | Compound Name | Concentration (µg/g) | Purity | Format | Provider |

|---|---|---|---|---|---|

| CRM-00-hYTX | This compound | 8.05 ± 0.59 | ≥99% | Liquid (in methanol) | Cifga Laboratory |

| CRM-hYTX-b | 1-Homoyessotoxin | 7.29 ± 0.39 | Not specified | Liquid (in methanol) | National Research Council of Canada |

Quantitative NMR (qNMR) for Calibration Solution Characterization

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and primary analytical method for the precise determination of the concentration of organic molecules, including marine toxins like this compound, in solution. nih.govcore.ac.uk It is a key technique used in the characterization and certification of calibration solutions for these compounds. nih.govcanada.ca

The principle of qNMR is based on the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that signal. nih.govfrontiersin.org This allows for the accurate quantification of a substance, often by comparing the integral of a specific resonance of the analyte to that of a certified internal or external standard of known concentration. ox.ac.uk

For the characterization of this compound calibration solutions, a stock solution is typically prepared by accurately weighing the purified toxin and dissolving it in a suitable deuterated solvent. canada.ca The concentration of this stock solution is then determined by qNMR. For example, the certification of the NRC CRM-hYTX-b involved the use of a benzoic acid certified reference material (NIST SRM 350b) as a calibrant. canada.ca

Several experimental parameters must be carefully controlled to ensure the accuracy and reliability of qNMR measurements. These include:

Pulse Sequence: A simple single-pulse experiment is typically used. acs.org

Relaxation Delay: A sufficient relaxation delay (T1) must be set to ensure complete relaxation of the nuclei between pulses, which is crucial for accurate integration. frontiersin.org

Signal Selection: Resonances that are well-resolved and free from overlap with other signals in the spectrum are chosen for integration. ox.ac.uk

Baseline Correction and Phasing: Proper baseline correction and phasing of the spectrum are essential for accurate integration of the signals of interest. acs.org

The purity of the analyte can also be determined using qNMR by comparing the integral of the analyte's signals to the sum of all signals in the spectrum, or by using an internal standard of known purity. ox.ac.uk

The use of qNMR for the characterization of this compound calibration solutions provides a direct and highly accurate method for determining the concentration, which is traceable to the International System of Units (SI) through the use of certified standards. canada.ca This ensures the high quality and reliability of the resulting certified reference materials.

Techniques for Structural Elucidation of New Analogues

The identification and structural elucidation of new analogues of this compound are critical for understanding the diversity of yessotoxins and for assessing their potential impact. This is primarily achieved through the synergistic use of NMR spectroscopy and mass spectrometry.

NMR Spectroscopy in conjunction with Mass Spectrometry

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the definitive approach for the structural elucidation of novel marine toxins, including new analogues of this compound. nih.govresearchgate.netwaikato.ac.nz While MS provides information about the molecular weight and elemental composition, as well as clues about the structure through fragmentation, NMR spectroscopy provides detailed information about the connectivity of atoms and the stereochemistry of the molecule. waikato.ac.nz

The process of elucidating the structure of a new analogue typically begins with its isolation and purification from a natural source, such as a dinoflagellate culture or contaminated shellfish. nih.govresearchgate.net The purified compound is then subjected to analysis by high-resolution mass spectrometry (HRMS) to determine its accurate molecular weight and, consequently, its elemental formula. researchgate.net Tandem mass spectrometry (MS/MS) experiments provide initial structural information by revealing characteristic fragmentation patterns. researchgate.net

Following the initial MS analysis, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece together the molecule's structure. waikato.ac.nz These experiments include:

¹H NMR: Provides information about the number and types of protons in the molecule and their chemical environment. waikato.ac.nz

¹³C NMR: Provides information about the number and types of carbon atoms. waikato.ac.nz

Correlation Spectroscopy (COSY): Establishes proton-proton couplings, revealing which protons are adjacent to each other.

Total Correlation Spectroscopy (TOCSY): Identifies all protons within a spin system.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule. waikato.ac.nz

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. waikato.ac.nz

A notable example of this combined approach is the structural elucidation of 41a-homoyessotoxin and 9-methyl-41a-homoyessotoxin from the dinoflagellate Protoceratium reticulatum. researchgate.net Initial analysis by LC-MS/MS suggested the presence of new yessotoxin analogues. Subsequent isolation and detailed analysis using 1D and 2D NMR experiments allowed for the complete assignment of the ¹H and ¹³C NMR spectra and the definitive determination of their novel structures. researchgate.net

The table below shows hypothetical ¹H and ¹³C NMR chemical shift data for a key structural feature that might be observed in a new this compound analogue, illustrating the type of data generated in these studies.

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) | COSY Correlations | HMBC Correlations |

|---|---|---|---|---|

| C-41 | 75.2 | 4.15 (m) | H-40, H-42 | C-40, C-42, C-43 |

| C-42 | 35.8 | 1.85 (m), 1.95 (m) | H-41, H-43 | C-41, C-43, C-44 |

| C-43 | 68.9 | 3.98 (dd, 8.5, 3.2) | H-42, H-44 | C-41, C-42, C-44, C-45 |

| C-44 | 128.5 | 5.72 (d, 15.5) | H-43, H-45 | C-42, C-43, C-45, C-46 |

| C-45 | 135.1 | 5.95 (dt, 15.5, 6.8) | H-44, H-46 | C-43, C-44, C-46, C-47 |

Collision-Induced Dissociation (CID) by Mass Spectrometry

Collision-Induced Dissociation (CID) is a fundamental technique in tandem mass spectrometry (MS/MS) that is used to induce the fragmentation of selected ions, providing valuable structural information about the molecule. bu.edumsvision.com In the context of this compound and its analogues, CID is instrumental in identifying characteristic fragmentation patterns that can be used to confirm the presence of these compounds and to aid in the structural elucidation of new analogues. nih.govcore.ac.uk

In a typical CID experiment, precursor ions of the analyte, which are generated in the ion source of the mass spectrometer, are selected in the first stage of the mass spectrometer. These selected ions are then accelerated into a collision cell containing an inert gas, such as argon or nitrogen. msvision.com The collisions with the gas molecules impart internal energy to the precursor ions, causing them to fragment into smaller product ions. bu.edu The resulting product ions are then analyzed in the second stage of the mass spectrometer, generating a product ion spectrum. msvision.com

The fragmentation of yessotoxins, including this compound, is known to be facile, even at low collision energies. mdpi.com A characteristic fragmentation pathway for yessotoxins is the neutral loss of the sulfate (B86663) group (SO₃), which corresponds to a loss of 80 Da. core.ac.uk This neutral loss is a key diagnostic feature used in LC-MS/MS methods for the detection of yessotoxins. nih.gov

The fragmentation pattern obtained from CID provides a "fingerprint" of the molecule. By analyzing the masses of the product ions, it is possible to deduce the structure of different parts of the molecule and to identify the locations of functional groups. When a new analogue of this compound is discovered, its CID spectrum is compared with that of known yessotoxins. waikato.ac.nz Similarities in the fragmentation pattern can indicate a common structural backbone, while differences can point to the location and nature of the structural modification. waikato.ac.nz

For example, the MS³ fragmentation of yessotoxin and a this compound analogue showed that an additional 14 mass units were associated with the B-C ring region of the new analogue, providing a crucial clue for its structural elucidation. waikato.ac.nz

The table below illustrates some of the characteristic fragment ions that might be observed in the CID spectrum of this compound.

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ion (m/z) | Proposed Neutral Loss |

|---|---|---|---|

| 1155.5 [M-H]⁻ | 25 | 1075.5 | SO₃ |

| 1155.5 [M-H]⁻ | 25 | 995.5 | 2 x SO₃ |

| 1075.5 [M-H-SO₃]⁻ | 30 | 995.5 | SO₃ |

| 1075.5 [M-H-SO₃]⁻ | 30 | 505.2 | Side chain cleavage |

Pharmacological and Therapeutic Implications of Homoyessotoxin Research

Potential as Anticancer Agent

The most extensively studied therapeutic potential of the yessotoxin (B39289) family, including homoyessotoxin, lies in its anticancer activity. Research has demonstrated that these compounds can selectively induce cell death in various cancer types through multiple mechanisms.

Induction of Tumor Cell Death

Yessotoxin has been shown to be a potent inducer of programmed cell death, or apoptosis, in a wide array of cancer cells. nih.govspandidos-publications.com Studies have documented its strong cytotoxic effects against murine melanoma (B16F10), human B-chronic lymphocytic leukaemia (MEC1), and rat basophilic leukemia (RBL-2H3) cell lines. researchgate.netnih.gov Further research confirmed its ability to induce apoptosis in human hepatocellular carcinoma cells (Bel7402) and human cervical cancer cells (HeLa). spandidos-publications.comnih.gov The induction of apoptosis is characterized by classic hallmarks such as chromatin condensation, DNA laddering, and the loss of mitochondrial membrane potential. spandidos-publications.com

A critical aspect of its potential as an anticancer agent is its selectivity. YTX has shown marked cytotoxicity towards tumor cells while demonstrating significantly lower toxicity to non-cancerous primary cells, such as bone marrow-derived mast cells. nih.gov This selective action is a highly desirable trait for cancer therapeutics. The cytotoxic effects are observed at nanomolar concentrations, highlighting the potency of the compound. nih.gov For instance, in murine melanoma B16F10 cells, treatment with YTX led to a progressive decrease in cell viability, with almost no viable cells remaining after 72 hours, even at low nanomolar doses. nih.gov

| Cell Line | Cancer Type | Observed Effect | Concentration Range | Source |

|---|---|---|---|---|

| B16F10 | Murine Melanoma | High cytotoxicity, induces apoptosis | 10-100 nM | nih.gov |

| MEC1 | Human B-Chronic Lymphocytic Leukaemia | Significant decrease in cell viability (~50% at 48h) | 10-100 nM | nih.gov |

| RBL-2H3 | Rat Basophilic Leukemia | Marked cytotoxicity, induces apoptosis | 30-100 nM | nih.gov |

| Bel7402 | Human Hepatocellular Carcinoma | Induces apoptosis | Not Specified | nih.gov |

| HeLa | Human Cervical Cancer | Induces apoptosis | Not Specified | spandidos-publications.com |

Modulation of mTOR Pathway in Cancer Cells

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell metabolism, growth, and proliferation. In many human cancers, this pathway is deregulated, leading to uncontrolled cell growth. The mTOR pathway integrates signals from nutrients and growth factors to control essential cellular processes, making it a prime target for cancer therapy.

Currently, direct research linking this compound or Yessotoxin to the modulation of the mTOR pathway is limited. However, given the profound effects of YTX on cell viability and the induction of cell death pathways like apoptosis and autophagy, investigating its influence on the mTOR pathway is a logical and critical next step. The ability of a compound to inhibit mTOR signaling could suppress tumor growth by halting protein synthesis and cell cycle progression. Future studies are needed to determine if the anticancer effects of this compound are mediated, in part, through the modulation of this crucial metabolic pathway.

Anti-Allergic and Anti-Inflammatory Activities

The potential role of yessotoxins in modulating allergic and inflammatory responses has been explored, yielding nuanced results. The key event in type I allergic reactions is the degranulation of mast cells, which releases histamine and other inflammatory mediators. nih.gov

Research has shown that Yessotoxin can cause a slight but statistically significant reduction in the ability of mast cells to degranulate upon stimulation. nih.govnih.gov However, the effect is considered minor, suggesting that the direct application of this compound as an anti-allergic drug may be limited. nih.gov Despite the modest anti-allergic effect, these findings point to a broader interaction between yessotoxins and the immune system. The compound's ability to influence intracellular signaling in immune cells indicates a potential for immunomodulatory activity that warrants further investigation. nih.gov

Potential for Anti-Alzheimer's Drug Development

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of β-amyloid plaques and hyperphosphorylated tau proteins, which lead to synaptic dysfunction and neuronal cell death. Emerging research has unexpectedly positioned yessotoxins as compounds of interest in the study of this disease.

Remarkably, preclinical studies have suggested that Yessotoxin may help mitigate some of the core pathologies of Alzheimer's disease. Research indicates an association between YTX and the attenuation of both tau protein hyperphosphorylation and β-amyloid plaques. By potentially interfering with the formation or persistence of these pathological hallmarks, this compound could theoretically help prevent the downstream neuronal and synaptic dysfunction that drives the disease's progression. While this research is in its early stages, it opens a surprising and promising new avenue for the investigation of marine toxins in the context of neurodegenerative disorders.